4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
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Overview
Description
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, an ethenyl linkage, a sulfonyl group, and a morpholine ring substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine typically involves multiple steps:
Formation of the Ethenyl Sulfone Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with a sulfonyl chloride in the presence of a base such as triethylamine to form the corresponding ethenyl sulfone.
Cyclization to Form Oxadiazole: The next step involves the cyclization of an appropriate hydrazide with an acyl chloride to form the 1,3,4-oxadiazole ring.
Coupling Reaction: Finally, the ethenyl sulfone intermediate is coupled with the oxadiazole-containing morpholine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethenyl group or the sulfur atom.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding ethyl derivative.
Substitution: Depending on the substituent introduced, products can vary widely, including nitro, halogen, or alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine may be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thiazole
Uniqueness
Compared to similar compounds, 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-11-17-18-15(23-11)14-10-19(7-8-22-14)24(20,21)9-6-12-4-2-3-5-13(12)16/h2-6,9,14H,7-8,10H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMNYOXLXKEVTA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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